Product packaging for Nicotinic acid, hydrazide(Cat. No.:CAS No. 553-53-7)

Nicotinic acid, hydrazide

Cat. No.: B126097
CAS No.: 553-53-7
M. Wt: 137.14 g/mol
InChI Key: KFUSANSHCADHNJ-UHFFFAOYSA-N
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Description

Nicotinic acid hydrazide (also known as nicotinohydrazide), with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol, is a versatile and valuable building block in medicinal and agricultural chemistry research . This white to almost white crystalline powder melts at 160-164 °C and should be stored in a cool, dark place, under inert gas due to its air-sensitive nature . Its primary research value lies as a precursor for synthesizing novel compounds with significant biological activities. Recent studies highlight its application in developing broad-spectrum antifungal agents. Derivatives of nicotinic acid hydrazide have demonstrated potent activity as succinate dehydrogenase inhibitors (SDHIs), a leading class of fungicides, showing exceptional efficacy against plant pathogenic fungi like Rhizoctonia solani . Furthermore, it serves as a ligand in organometallic chemistry for developing anticancer complexes, such as those with ruthenium(II), which have shown moderate to high cytotoxic activity against human cancer cell lines, including melanoma, alveolar adenocarcinoma, and breast cancer . The hydrazide functional group is also utilized in constructing non-ionic surfactants for drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs like amphotericin B . As a synthon, it is a key starting material for generating diverse heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, and hydrazone derivatives through reactions with various carbonyl compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this air-sensitive compound with appropriate care, wearing protective equipment as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B126097 Nicotinic acid, hydrazide CAS No. 553-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-carbohydrazide
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InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
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InChI Key

KFUSANSHCADHNJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N3O
Source PubChem
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DSSTOX Substance ID

DTXSID6020933
Record name Nicotinic acid hydrazide
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Molecular Weight

137.14 g/mol
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CAS No.

553-53-7
Record name Nicotinic acid, hydrazide
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Record name Nicotinic acid hydrazide
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Historical Context and Evolution of Nicotinic Acid Hydrazide Research

The journey of nicotinic acid hydrazide research is closely linked to the discovery of its isomer, isonicotinic acid hydrazide, commonly known as isoniazid (B1672263). nih.govwikipedia.org Isoniazid was first synthesized in 1912, but its potent antitubercular activity was only discovered in the 1940s. nih.govwikipedia.org This serendipitous finding that a related pyridine (B92270) compound, nicotinamide (B372718), showed activity against Mycobacterium tuberculosis spurred a wave of investigations into structurally similar molecules. nih.gov

This intense research focus on isoniazid and its analogs brought nicotinic acid hydrazide into the scientific spotlight. mdpi.com Researchers began to explore its potential, recognizing that the hydrazide moiety offered a reactive site for chemical modification. Early studies concentrated on synthesizing derivatives and screening them for various biological activities, particularly as potential antimicrobial agents. nih.gov Over the decades, the research has evolved from a primary focus on antitubercular applications to a broader exploration of its derivatives' potential as anticonvulsant, anticancer, anti-inflammatory, and neuroprotective agents. ontosight.airesearchgate.net The development of advanced analytical techniques has further enabled detailed structural and functional studies, solidifying nicotinic acid hydrazide's role as a valuable scaffold in modern drug discovery.

Significance of Hydrazide and Hydrazone Pharmacophores in Medicinal Chemistry

The hydrazide (-CONHNH₂) and hydrazone (-C=N-NH-) moieties are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities and versatile chemical properties. These functional groups are present in numerous bioactive compounds and are key to their therapeutic effects. phytojournal.commdpi.comnih.gov

Key attributes of hydrazide and hydrazone groups:

Biological Activity: Compounds containing these groups have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral properties. phytojournal.comnih.gov

Coordination Chemistry: The nitrogen and oxygen atoms in the hydrazide group can act as ligands, forming stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the parent hydrazide. sigmaaldrich.comresearchgate.net

Synthetic Versatility: The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones (also known as Schiff bases). mdpi.compjps.pk This straightforward synthesis allows for the creation of large libraries of diverse compounds for biological screening. smolecule.com

Structural Features: The presence of the azomethine group (-N=C-) in hydrazones is crucial for their biological function. pjps.pk The hydrazide moiety can enhance a molecule's ability to form hydrogen bonds with biological targets, such as enzyme active sites, and can modulate the pharmacokinetic properties of a drug. researchgate.net

The combination of a stable, synthetically accessible linker with potent biological activity makes the hydrazide-hydrazone framework a highly attractive scaffold for the design and development of new therapeutic agents. researchgate.net

Overview of Nicotinic Acid Hydrazide S Role As a Precursor in Diverse Compound Synthesis

Established Synthetic Pathways for Nicotinic Acid Hydrazide

The synthesis of nicotinic acid hydrazide is primarily achieved through two well-established methods: the conversion of nicotinic acid via an acid chloride intermediate and the direct hydrazinolysis of nicotinic acid esters.

Synthesis from Nicotinic Acid via Nicotinoyl Chloride

A common and effective route to nicotinic acid hydrazide begins with the conversion of nicotinic acid into its more reactive acid chloride derivative, nicotinoyl chloride. um.edu.myrdd.edu.iq This activation step is typically accomplished by refluxing nicotinic acid with a chlorinating agent, such as thionyl chloride rdd.edu.iqresearchgate.net or phosphorus pentachloride. um.edu.my

The reaction with thionyl chloride is often carried out by gently refluxing a mixture of nicotinic acid and thionyl chloride for a couple of hours. rdd.edu.iq After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the nicotinoyl chloride, often as a yellow crystalline solid. rdd.edu.iq Similarly, using phosphorus pentachloride in a solvent like anhydrous carbon tetrachloride under reflux conditions also produces the acid chloride with high yield. um.edu.my

The resulting nicotinoyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide. um.edu.myrdd.edu.iq This step is typically performed by adding hydrazine hydrate dropwise to the acid chloride at low temperatures (e.g., 0°C) and then stirring the mixture at room temperature for several hours. um.edu.myconnectjournals.com This nucleophilic acyl substitution reaction proceeds readily to give the desired hydrazide product. um.edu.myrdd.edu.iq

Table 1: Synthesis of Nicotinic Acid Hydrazide via Nicotinoyl Chloride

Starting Material Reagent for Step 1 Intermediate Reagent for Step 2 Final Product Reported Yield Reference
Nicotinic Acid Thionyl Chloride Nicotinoyl Chloride Hydrazine Hydrate Nicotinic Acid Hydrazide - rdd.edu.iqresearchgate.net
Nicotinic Acid Phosphorus Pentachloride Nicotinoyl Chloride Hydrazine Hydrate Nicotinic Acid Hydrazide 87.5% (chloride), 78.2% (hydrazide) um.edu.my

Hydrazinolysis of Ester Derivatives in Nicotinic Acid Hydrazide Synthesis

An alternative and widely used pathway involves the hydrazinolysis of nicotinic acid esters, such as methyl nicotinate (B505614) or ethyl nicotinate. echemi.comnih.gov This method avoids the use of harsh chlorinating agents. The synthesis involves refluxing the ester derivative with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695) or methanol (B129727). echemi.comnih.govftstjournal.com

For instance, nicotinic acid hydrazide can be prepared by refluxing a solution of ethyl nicotinate and hydrazine hydrate in methanol for 24 hours. nih.gov Upon cooling, the product precipitates and can be collected by filtration. nih.gov Another procedure involves heating methyl nicotinate with hydrazine hydrate in ethanol under reflux for several hours. echemi.comftstjournal.com The reaction progress can be monitored, and upon completion, the solvent and excess hydrazine hydrate are removed to yield the white crystalline product. echemi.com Yields for this method are often high, with some reports indicating yields of up to 93.2%. echemi.com

The reaction conditions can be varied; some methods employ stirring at room temperature for several hours echemi.com, while others require extended refluxing. um.edu.my The choice of ester (methyl or ethyl) does not significantly alter the fundamental reaction, which relies on the nucleophilic attack of the hydrazine on the ester's carbonyl carbon.

Table 2: Hydrazinolysis of Nicotinic Acid Esters

Ester Derivative Reagents Solvent Reaction Conditions Yield Reference
Ethyl Nicotinate Hydrazine Hydrate Methanol Reflux for 24 hours - nih.gov
Methyl Nicotinate Hydrazine Hydrate Anhydrous Ethanol Stir at room temp for 3h 93.2% echemi.com
Ethyl Nicotinate Hydrazine Hydrate Ethanol Reflux for 10 hours - echemi.com
Methyl Nicotinate Hydrazine Hydrate Absolute Ethanol Reflux for 6 hours 73% ftstjournal.comresearchgate.net

Green Chemistry Approaches in Nicotinic Acid Hydrazide Derivative Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing derivatives of nicotinic acid hydrazide. These approaches aim to reduce waste, avoid hazardous solvents and catalysts, and improve energy efficiency.

Natural Catalysts in Schiff Base Preparation (e.g., Lemon Juice)

A novel and eco-friendly approach for the synthesis of nicotinic acid hydrazide Schiff bases utilizes natural catalysts like lemon juice. scispace.compharmascholars.comrdd.edu.iq Lemon juice, containing citric acid (about 5-7%), provides an acidic medium necessary to catalyze the condensation reaction between nicotinic acid hydrazide and various aldehydes. scispace.comworldwidejournals.com This method is simple, inexpensive, and avoids the use of corrosive acid catalysts. ijaers.com

The general procedure involves dissolving nicotinic acid hydrazide in a solvent like ethanol, adding a small amount of lemon juice, and then adding the aldehyde. scispace.comrdd.edu.iq The reaction is typically stirred at room temperature for a short period, often as little as 15 minutes, to produce the desired Schiff bases in moderate to good yields. scispace.comrdd.edu.iq This technique has been successfully applied to synthesize a variety of biologically active Schiff bases. pharmascholars.com

Microwave-Assisted Synthesis of Hydrazide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly reducing reaction times and often increasing product yields. shivajicollegekannad.orgneliti.com This technique has been successfully applied to the synthesis of various derivatives of nicotinic acid hydrazide.

For example, the reaction of methyl nicotinate with hydrazine hydrate can be completed in just 5 minutes at 150°C in a microwave reactor to produce nicotinic acid hydrazide. echemi.com Microwave irradiation has also been used for the synthesis of hydrazone derivatives from nicotinic acid hydrazide and various aldehydes. researchgate.netasianpubs.org These reactions often proceed faster and with higher yields compared to conventional heating methods. researchgate.netarabjchem.org The use of microwave irradiation in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from nicotinic acid hydrazide has also been reported, highlighting the versatility of this green technique. tandfonline.com

Table 3: Green Synthesis of Nicotinic Acid Hydrazide Derivatives

Derivative Type Green Method Catalyst/Medium Conditions Advantages Reference
Schiff Bases Natural Catalyst Lemon Juice / Ethanol Room temp, 15 min stirring Eco-friendly, fast, good yields scispace.comrdd.edu.iq
Hydrazide Microwave - 150°C, 5 min Rapid reaction echemi.com
Hydrazones Microwave - - Higher yields, shorter time researchgate.netasianpubs.org
1,3,4-Oxdiazoles Microwave Ceric Ammonium Nitrate / PEG-400 Microwave irradiation Rapid, eco-friendly, excellent yields tandfonline.com

Synthesis of Nicotinic Acid Hydrazide Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a significant class of compounds derived from nicotinic acid hydrazide. They are typically formed through the condensation reaction of nicotinic acid hydrazide with various aldehydes or ketones. pjps.pkijacskros.com This reaction is generally acid-catalyzed. um.edu.myrdd.edu.iq

A common laboratory procedure involves refluxing equimolar amounts of nicotinic acid hydrazide and an appropriate aromatic aldehyde in an alcoholic solvent, such as ethanol, with a few drops of a catalyst like glacial acetic acid. um.edu.mypjps.pk The reaction mixture is heated, often gently at around 60°C for an hour, to facilitate the formation of the Schiff base. um.edu.my After the reaction, the product is often isolated by pouring the mixture into ice-cold water, which causes the Schiff base to precipitate. um.edu.my The crude product can then be filtered and purified by recrystallization from a suitable solvent like DMF or methanol. um.edu.my This methodology has been used to synthesize a wide range of Schiff bases from various substituted aldehydes. um.edu.mymocedes.org

Table 4: Synthesis of Nicotinic Acid Hydrazide Schiff Bases

Aldehyde/Ketone Catalyst Solvent Reaction Conditions Product Isolation Reference
Aromatic Aldehydes Acetic Acid Ethanol Gentle heating (60°C) for 1 hour Poured into ice water, filtered um.edu.my
Various Aldehydes Acetic Acid Ethanol Reflux for 12 hours Cooling, precipitation with water pjps.pk
Salicylaldehyde - Ethanol Reflux for 2 hours Filtration, recrystallization mocedes.org

Condensation Reactions with Aromatic Aldehydes and Ketones

The condensation of nicotinic acid hydrazide with aromatic aldehydes and ketones is a fundamental method for the synthesis of nicotinic acid hydrazide Schiff bases. pharmascholars.com This reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine or imine linkage (-C=N-). pharmascholars.comlew.ro

These reactions are typically carried out by refluxing equimolar amounts of nicotinic acid hydrazide and the respective aromatic aldehyde or ketone in a suitable solvent, such as ethanol. researchgate.netpjps.pk The reaction conditions can be tailored to optimize the yield and purity of the resulting Schiff base. For instance, some procedures involve heating the reaction mixture for several hours. chalcogen.ronih.gov A variety of aromatic aldehydes, including benzaldehyde, and substituted benzaldehydes (e.g., 2-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), have been successfully employed in these condensation reactions. um.edu.my The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from appropriate solvents like ethanol or DMF. pharmascholars.comum.edu.my

Table 1: Examples of Aromatic Aldehydes Used in Condensation Reactions with Nicotinic Acid Hydrazide
Aromatic AldehydeReference
Benzaldehyde um.edu.my
2-Hydroxybenzaldehyde um.edu.my
4-Chlorobenzaldehyde um.edu.my
4-Methoxybenzaldehyde um.edu.my
4-Hydroxy-3-methoxybenzaldehyde um.edu.my
3-Hydroxybenzaldehyde um.edu.my

Utilization of Catalytic Amounts of Acetic Acid in Schiff Base Formation

The formation of Schiff bases from nicotinic acid hydrazide and aromatic aldehydes can be efficiently catalyzed by the addition of a small amount of acid. researchgate.netum.edu.my Glacial acetic acid is a commonly used catalyst for this purpose. researchgate.netpjps.pknih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. This catalytic approach often leads to shorter reaction times and improved yields of the desired Schiff base.

Typically, the reaction is performed by dissolving nicotinic acid hydrazide and the aromatic aldehyde in ethanol, followed by the addition of a few drops of glacial acetic acid. um.edu.mynanobioletters.com The mixture is then heated, often at reflux, for a period ranging from one to several hours. nih.govum.edu.my The use of catalytic acetic acid has been reported in the synthesis of a variety of nicotinic acid hydrazide Schiff bases. researchgate.netnih.gov In some instances, greener synthesis methods have been explored, utilizing natural acid sources like lemon juice, which contains citric acid, as a catalyst. pharmascholars.comrdd.edu.iq

Generation of Heterocyclic Derivatives from Nicotinic Acid Hydrazide Schiff Bases

Nicotinic acid hydrazide Schiff bases are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds. The imine bond and the adjacent amide functionality provide reactive sites for various cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings.

Formation of Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from nicotinic acid hydrazide Schiff bases through oxidative cyclization. One common method involves the acetylation of the Schiff base using acetic anhydride. researchgate.net In this process, the Schiff base is refluxed with acetic anhydride, leading to the cyclization and formation of the oxadiazole ring. researchgate.net The resulting 1,3,4-oxadiazole derivatives are often obtained as solid products and can be purified by recrystallization. researchgate.net

Another approach to synthesize 1,3,4-oxadiazoles involves the reaction of nicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) and absolute ethanol to form a 5-mercapto-1,3,4-oxadiazole intermediate. researchgate.netrdd.edu.iq Alternatively, oxidative cyclization of N-aroylhydrazones (Schiff bases) can be achieved using reagents like chloramine-T. nanobioletters.comjournaljpri.com

Synthesis of Azetidinone Derivatives

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings that can be synthesized from nicotinic acid hydrazide Schiff bases. The Staudinger cycloaddition is a key reaction for this transformation. It involves the reaction of the Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine (B128534). chalcogen.roconnectjournals.com

The reaction is usually carried out in an inert solvent such as dioxane. chalcogen.roconnectjournals.com The triethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction. This method has been successfully used to prepare a variety of 1-(nicotinylamino)-2-substituted-azetidin-4-ones. chalcogen.ro The formation of the azetidinone ring is confirmed by spectroscopic methods. chalcogen.rotandfonline.com

Development of Thiazolidinone Derivatives

Thiazolidinone derivatives can be prepared from nicotinic acid hydrazide Schiff bases through a cyclocondensation reaction with a thiol-containing compound, most commonly thioglycolic acid. researchgate.netum.edu.my The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a suitable solvent, often in the presence of a catalyst such as zinc chloride. researchgate.netum.edu.my

The reaction involves the addition of the thiol group across the imine bond of the Schiff base, followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidinone ring. researchgate.net This method has been employed to synthesize a series of thiazolidinone derivatives of nicotinic acid. researchgate.netchalcogen.ro

Cyclization Reactions to Form Triazole and Thiadiazole Derivatives

Nicotinic acid hydrazide and its derivatives are versatile precursors for the synthesis of triazole and thiadiazole heterocycles. For instance, 1,2,4-triazole (B32235) derivatives can be obtained through the cyclization of thiosemicarbazide derivatives of nicotinic acid. impactfactor.org The thiosemicarbazide, prepared from nicotinic acid hydrazide and phenyl isothiocyanate, can be cyclized in the presence of a base like sodium hydroxide to yield the corresponding triazole. impactfactor.org

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from the same thiosemicarbazide intermediate by treatment with a dehydrating agent such as concentrated sulfuric acid. researchgate.netrdd.edu.iq Another route to thiadiazoles involves the reaction of nicotinic acid hydrazide with carbon disulfide in a basic medium. researchgate.net Furthermore, 1,3,4-thiadiazoles can be prepared by the cyclization of hydrazinecarbothioamide derivatives, which are obtained from the reaction of isonicotinic acid hydrazide with aryl isothiocyanates. jst.go.jp

Table 2: List of Compounds Mentioned
Compound Name
Nicotinic acid hydrazide
Benzaldehyde
2-Hydroxybenzaldehyde
4-Chlorobenzaldehyde
4-Methoxybenzaldehyde
Glacial acetic acid
1,3,4-Oxadiazole
Acetic anhydride
Azetidinone
Chloroacetyl chloride
Triethylamine
Thiazolidinone
Thioglycolic acid
Zinc chloride
Triazole
Thiadiazole
Thiosemicarbazide
Phenyl isothiocyanate
Sodium hydroxide
Sulfuric acid
Carbon disulfide
Potassium hydroxide
Chloramine-T
Isonicotinic acid hydrazide

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole rings from nicotinic acid hydrazide is a well-established strategy, primarily involving condensation and subsequent cyclization with 1,3-dicarbonyl compounds or their synthetic equivalents, such as chalcones.

One of the most common methods is the reaction of nicotinic acid hydrazide with various substituted chalcones (α,β-unsaturated ketones). The reaction typically proceeds by refluxing the two reactants in a suitable solvent like ethanol or n-butanol, often with a catalytic amount of glacial acetic acid. unav.eduresearchgate.net This leads to the formation of 1-nicotinoyl-3,5-diaryl-2-pyrazolines. The initial step is the condensation of the hydrazide with the ketone to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazoline ring.

Another effective approach involves the direct reaction of nicotinic acid hydrazide with β-dicarbonyl compounds. For instance, reacting nicotinic acid hydrazide with acetylacetone (a 1,3-diketone) or ethyl acetoacetate (B1235776) (a β-ketoester) yields the corresponding pyrazole derivatives. sigmaaldrich.com These reactions, typically performed under reflux, result in the formation of (3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-3-yl)methanone and 3-methyl-1-nicotinoyl-1H-pyrazol-5(4H)-one, respectively. sigmaaldrich.com

A third method involves a two-step process starting with chalcones. The chalcone (B49325) is first treated with bromine in acetic acid to form a chalcone dibromide intermediate. This intermediate is then cyclized with nicotinic acid hydrazide in the presence of a base like triethylamine in refluxing ethanol to yield 5-hydroxy pyrazole derivatives. mdpi.com

Table 1: Synthetic Methods for Pyrazole Derivatives from Nicotinic Acid Hydrazide

Starting Material(s) Reagents & Conditions Product Type
Nicotinic acid hydrazide + Chalcones Ethanol or n-butanol, glacial acetic acid, reflux 1-Nicotinoyl-3,5-diaryl-2-pyrazolines
Nicotinic acid hydrazide + Acetylacetone Reflux (3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-3-yl)methanone
Nicotinic acid hydrazide + Ethyl acetoacetate Reflux 3-methyl-1-nicotinoyl-1H-pyrazol-5(4H)-one
Nicotinic acid hydrazide + Chalcone dibromides Triethylamine, ethanol, reflux 5-Hydroxy pyrazole derivatives

Design and Synthesis of Dipeptide Derivatives Based on Nicotinoyl-Glycyl-Glycine Hydrazide

A targeted approach has been developed for the synthesis of dipeptide derivatives built upon a nicotinic acid foundation, culminating in nicotinoyl-glycyl-glycine hydrazide. This multi-step synthesis serves as a platform for creating a library of more complex molecules. acs.orgresearchgate.net

The synthesis is executed as follows:

Activation of Nicotinic Acid: Nicotinic acid is first converted to its more reactive acid chloride form, nicotinoyl chloride, typically by reacting it with thionyl chloride. acs.orgresearchgate.net

Peptide Coupling: The freshly prepared nicotinoyl chloride is then coupled with glycyl-glycine methyl ester in a cold solution of dichloromethane. This reaction forms the dipeptide ester, nicotinoyl-glycyl-glycine-methyl ester. acs.orgresearchgate.net

Hydrazinolysis: The final key step is the conversion of the methyl ester to the desired hydrazide. This is accomplished by treating the nicotinoyl-glycyl-glycine-methyl ester with an excess of hydrazine hydrate in a methanolic solution. acs.orgresearchgate.net The resulting product is nicotinoyl-glycyl-glycine-hydrazide.

This core hydrazide (4) is then used as a building block for further derivatization. By refluxing it with various electrophilic reagents such as D-glucose, D-xylose, acetylacetone, or diethylmalonate, a diverse range of dipeptide derivatives can be synthesized. mdpi.com

Table 2: Synthetic Scheme for Nicotinoyl-Glycyl-Glycine Hydrazide and its Derivatives

Step Reactant(s) Reagent(s) Product
1 Nicotinic acid Thionyl chloride Nicotinoyl chloride
2 Nicotinoyl chloride + Glycyl-glycine methyl ester Dichloromethane Nicotinoyl-glycyl-glycine-methyl ester
3 Nicotinoyl-glycyl-glycine-methyl ester Hydrazine hydrate, Methanol Nicotinoyl-glycyl-glycine-hydrazide
4 Nicotinoyl-glycyl-glycine-hydrazide Acetylacetone, Ethanol, reflux N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylamino)-2-oxoethyl)nicotinamide

Stereochemical Considerations in Hydrazone Synthesis (e.g., E/Z Isomerism)

The condensation reaction between nicotinic acid hydrazide and various aldehydes to form hydrazones introduces a carbon-nitrogen double bond (C=N), which can exist as geometric isomers (E and Z). The formation of these isomers is a critical stereochemical consideration in the synthesis of nicotinic acid hydrazide derivatives.

Typically, the reaction yields a mixture of E and Z isomers, with the E isomer being the more thermodynamically stable and, therefore, often the major product. However, after purification processes like recrystallization, the final product can still exist as a mixture of isomers.

The identification and characterization of these isomers are accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The chemical shifts of specific protons are sensitive to the geometry around the C=N bond. For instance, in hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide, the proton at the 4-position of the pyridine ring (H-4) and the imine proton (=CH) exhibit distinct signals for each isomer in the ¹H NMR spectrum. The H-4 proton of the major E-isomer is typically observed at a downfield chemical shift compared to the minor Z-isomer. This difference allows for the identification and quantification of the isomeric ratio in the sample. Intramolecular hydrogen bonding can also play a significant role in stabilizing one isomer over the other, influencing the observed E/Z ratio.

Table 3: Example ¹H NMR Data for Distinguishing E/Z Isomers of a Nicotinic Acid Hydrazone Derivative

Proton E-Isomer Chemical Shift (δ, ppm) Z-Isomer Chemical Shift (δ, ppm)
Pyridine H-4 8.53–8.64 8.37–8.53
Imine =CH 8.17 7.99

Data derived from hydrazones of 2-methyl-5-nitro-6-phenylnicotinohydrazide.

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of nicotinic acid hydrazide are well-documented for their antimicrobial properties, demonstrating effectiveness against a range of pathogenic bacteria and fungi. ontosight.aium.edu.my

The antibacterial potential of nicotinic acid hydrazide derivatives has been a primary focus of research, with numerous studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria. vulcanchem.comtmkarpinski.com

Nicotinic acid hydrazide derivatives have shown considerable activity against various Gram-positive bacteria. nih.gov For instance, certain acylhydrazone derivatives of nicotinic acid have exhibited promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL and 7.81 µg/mL, respectively. mdpi.comnih.gov In some studies, the activity of these derivatives against S. aureus and Bacillus subtilis was found to be twice that of ampicillin. jst.go.jp

Specifically, a series of novel hydrazide-hydrazones of nicotinic acid demonstrated significant inhibitory potency against Streptococcus pneumoniae and S. aureus. nih.gov Furthermore, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, synthesized from nicotinic acid hydrazide, were active against Bacillus subtilis and S. aureus, including MRSA strains, with MIC values of 7.81 µg/mL and 15.62 µg/mL, respectively. mdpi.comnih.gov Some synthesized Schiff bases of nicotinic hydrazide also showed potent inhibition of S. aureus growth. pjps.pk

Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives against Gram-Positive Bacteria
Derivative TypeBacterial StrainReported Activity (MIC in µg/mL)Reference
AcylhydrazonesStaphylococcus epidermidis1.95 mdpi.comnih.gov
AcylhydrazonesStaphylococcus aureus (MRSA)7.81 mdpi.comnih.gov
Hydrazide-hydrazonesStreptococcus pneumoniae3.12 nih.gov
Hydrazide-hydrazonesStaphylococcus aureus7.03 nih.gov
3-acetyl-1,3,4-oxadiazolinesBacillus subtilis7.81 mdpi.com
3-acetyl-1,3,4-oxadiazolinesStaphylococcus aureus7.81 mdpi.com
3-acetyl-1,3,4-oxadiazolinesStaphylococcus aureus (MRSA)15.62 mdpi.com
6-Phenylnicotinohydrazide derivative (8b)Staphylococcus aureus0.49 jst.go.jp
6-Phenylnicotinohydrazide derivative (8b)Bacillus subtilis0.24 jst.go.jp

Derivatives of nicotinic acid hydrazide have also demonstrated notable efficacy against Gram-negative bacteria. vulcanchem.com Novel hydrazide-hydrazones of nicotinic acid, for example, have shown particularly strong activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values as low as 0.19 μg/mL and 3.12 μg/mL, respectively. nih.gov Some of these derivatives were found to be more potent than the standard antibiotic ciprofloxacin (B1669076) against K. pneumoniae. nih.gov

Furthermore, certain nicotinic acid derivatives have shown good activity against Escherichia coli. jst.go.jp For instance, some Schiff base derivatives of nicotinic hydrazide were found to have an MIC of 80 µg/mL against E. coli. pjps.pk In another study, a 2,6-dichlorobenzylidene derivative of nicotinohydrazide was equipotent to gentamicin (B1671437) against Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli. jst.go.jp

Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives against Gram-Negative Bacteria
Derivative TypeBacterial StrainReported Activity (MIC in µg/mL)Reference
Hydrazide-hydrazonesPseudomonas aeruginosa0.19 - 0.22 nih.gov
Hydrazide-hydrazonesKlebsiella pneumoniae3.12 - 14.00 nih.gov
Schiff BasesEscherichia coli80 pjps.pk
6-Phenylnicotinohydrazide derivative (8b)Salmonella typhimurium0.98 jst.go.jp
6-Phenylnicotinohydrazide derivative (8b)Klebsiella pneumoniae0.49 jst.go.jp
6-Phenylnicotinohydrazide derivative (8b)Escherichia coli0.49 jst.go.jp

Structure-activity relationship (SAR) studies have revealed that the antibacterial potency of nicotinic acid hydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com Research has shown that the presence of electron-withdrawing groups, such as halogens (chloro, bromo, fluoro) and nitro groups, can enhance the antibacterial activity. mdpi.comresearchgate.net This is often attributed to an increase in the lipophilicity of the compounds, which facilitates their penetration through the microbial cell membrane. mdpi.comsemanticscholar.org

For example, the introduction of a nitro group has been shown to result in good inhibition of bacterial growth. mdpi.com Similarly, the presence of lipophilic electron-withdrawing halogen groups, particularly at the para position of a phenyl ring, has been found to improve antimycobacterial activity. vulcanchem.comnih.gov Conversely, some studies have indicated that compounds with electron-donating groups may exhibit weaker antibacterial activity. mdpi.com The substitution pattern on the phenyl ring is also crucial; for instance, the presence of an electron-donating group at the 4-position and an electron-withdrawing group at the 2-position of the phenyl ring has been shown to be critical for antibacterial activity. nih.gov

The mechanisms underlying the antibacterial action of nicotinic acid hydrazide derivatives are multifaceted. One proposed mechanism involves the inhibition of bacterial virulence factors. For example, at sub-inhibitory concentrations, certain hydrazide-hydrazone derivatives have been shown to significantly inhibit motility, biofilm formation, and the production of virulence factors like alginate and pyocyanin (B1662382) in Pseudomonas aeruginosa. nih.govsemanticscholar.org

Another proposed mechanism is the disruption of the bacterial cell wall. Atomic force microscopy studies have revealed that potent nicotinic hydrazide derivatives can cause significant damage to the cell surface and disturb the morphology of both Gram-positive and Gram-negative bacteria. pjps.pk Furthermore, molecular docking studies suggest that some derivatives may exert their antibacterial effect by binding to and inhibiting essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication. mdpi.com

In addition to their antibacterial effects, nicotinic acid hydrazide and its derivatives have demonstrated significant antifungal activity against a variety of fungal species. nih.govum.edu.myfudutsinma.edu.ng Studies have reported their efficacy against pathogenic fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netfudutsinma.edu.ngresearchgate.net

For instance, certain hydrazone derivatives of nicotinic acid have shown promising antifungal activity, with zones of inhibition ranging from 22 to 28 mm and minimum fungicidal concentrations (MFC) of 0.125 mg/mL. fudutsinma.edu.ng Dipeptide derivatives of nicotinic acid have also exhibited strong inhibitory effects against C. albicans. nih.gov In some cases, the antifungal activity of these derivatives was comparable to standard antifungal agents. For example, a 2,6-dichlorobenzylidene derivative of nicotinohydrazide was found to be highly active against C. albicans with a MIC of 0.98 µg/mL, while another derivative was equipotent to amphotericin B against the same fungus. jst.go.jp The presence of a 5-nitro-furoyl moiety in the structure has been shown to significantly improve the effectiveness against both bacteria and fungi. mdpi.com

Antitubercular Activity Investigations

The primary pharmacological interest in nicotinic acid hydrazide and its derivatives lies in their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. vulcanchem.com

Numerous studies have confirmed the in vitro efficacy of nicotinic acid hydrazide derivatives against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov The antitubercular activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the microorganism.

Research has shown that structural modifications to the nicotinic acid hydrazide scaffold can significantly enhance its antitubercular potency. A notable study involved the synthesis of three series of nicotinic acid hydrazide derivatives: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. nih.gov The results demonstrated that the isatin (B1672199) hydrazides were markedly more active than the parent hydrazide. nih.gov Specifically, two isatin hydrazide derivatives, compounds 8b and 8c , exhibited the highest activity among all tested compounds, with MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively. researchgate.netnih.gov The introduction of a bromine atom at the 5-position of the isatin moiety (compound 8c ) led to a remarkable increase in activity against M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Selected Nicotinic Acid Hydrazide Derivatives against M. tuberculosis H37Rv

Compound Modification MIC (µg/mL) Reference
8a Unsubstituted isatin moiety 25 nih.gov
8b 5-Chloro-isatin moiety 12.5 researchgate.netnih.govnih.gov
8c 5-Bromo-isatin moiety 6.25 researchgate.netnih.govnih.gov
4a, 4b, 4f 6-aryl-2-methylnicotinohydrazides 25 nih.gov

Other studies have also explored nicotinic and isoniazid (B1672263) analogues, with some nitro-containing compounds showing promising activity. semanticscholar.orgcore.ac.uk For example, the compound 1-(isonicotinoyl)-2-(4-nitro-phenyl)hydrazine (11d) exhibited a MIC of 1.2 µg/mL against the H37Rv strain. semanticscholar.org These findings highlight that the nicotinic acid hydrazide structure is a viable starting point for developing potent antitubercular agents. core.ac.uk

The mechanism of action for many antitubercular drugs, including the structurally similar isoniazid (INH), involves the inhibition of mycolic acid synthesis. wikipedia.orgscirp.orgbibliotekanauki.pl Mycolic acids are essential, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a barrier against chemical injury and dehydration. scirp.orgethz.ch The inhibition of their synthesis disrupts the formation of the cell wall, leading to bacterial cell death. researchgate.net

Isonicotinic acid hydrazide (isoniazid) has been shown to specifically inhibit the synthesis of mycolic acids. nih.govmpbio.com Studies using cell extracts from Nocardia rubra demonstrated that INH decreased the average carbon numbers of mycolic acids and inhibited the synthesis of longer-chain mycolic acids more significantly than shorter ones. nih.gov This suggests that the drug interferes with the chain elongation of precursor fatty acids. ethz.chnih.gov It is believed that nicotinic acid hydrazide derivatives exert their antitubercular effects through a similar mechanism, targeting enzymes crucial for mycolic acid biosynthesis. scirp.orgcymitquimica.com

The emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains of M. tuberculosis poses a severe threat to global health. nih.govscirp.org MDR-TB is characterized by resistance to at least isoniazid and rifampicin, the two most powerful first-line anti-TB drugs. bjid.org.br XDR-TB exhibits further resistance to any fluoroquinolone and at least one of three injectable second-line drugs. bjid.org.br This has created an urgent need for new therapeutic agents effective against these resistant strains. nih.gov

Nicotinic acid hydrazide derivatives are being investigated as potential candidates to combat drug-resistant tuberculosis. semanticscholar.orgcore.ac.uk The rationale is that novel derivatives may bypass the resistance mechanisms developed by the bacteria against existing drugs like isoniazid. For instance, some nitro-containing analogues of nicotinic acid and isoniazid have shown promising activity against MDR-TB strains, suggesting they could be a good starting point for developing new lead compounds. semanticscholar.orgcore.ac.uk The discovery of compounds like nitroimidazole PA-824, which is active against MDR-TB, has further fueled interest in nitro compounds. semanticscholar.org

Early investigations into the therapeutic potential of isonicotinic acid hydrazide included in vivo studies in animal models. In tests on mice infected with M. tuberculosis, isonicotinic acid hydrazide demonstrated significant antituberculous activity. google.com It was found to be effective against both hematogenous (intravenous) and the more therapeutically resistant bronchogenic (intranasal) infections. google.com Diets containing as little as 0.0017% of the compound were shown to prevent the development of tuberculosis lesions in hematogenously infected mice. google.com These foundational in vivo studies established the potent antitubercular efficacy of the core hydrazide structure, paving the way for further development and derivatization.

The antitubercular action of isoniazid (INH), a structural isomer of nicotinic acid hydrazide, is a well-established example of prodrug activation. wikipedia.orgbibliotekanauki.plnih.gov INH is a prodrug that passively diffuses into the mycobacterial cell and requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govmdpi.comnih.govnih.gov Mutations in the katG gene are a primary cause of INH resistance. asm.orgoup.com

Once activated by KatG, INH generates an isonicotinoyl radical. nih.gov This radical species then covalently binds with NAD(H) to form an INH-NAD adduct. wikipedia.orgnih.govnih.gov This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene. researchgate.netnih.govnih.govbenthamopen.com InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acids to form mycolic acids. researchgate.netasm.org By inhibiting InhA, the INH-NAD adduct effectively blocks mycolic acid synthesis, leading to the destruction of the mycobacterial cell wall and cell death. wikipedia.orgresearchgate.netnih.gov It is hypothesized that derivatives of nicotinic acid hydrazide may act through similar pathways involving enzymatic activation and inhibition of key enzymes in mycolic acid biosynthesis. mdpi.com

Anticonvulsant Activity and Neurological Applications

Nicotinic acid hydrazide and its derivatives have been a subject of investigation for their potential effects on the central nervous system, particularly in the context of epilepsy and neuroprotection.

The maximal electroshock (MES) seizure test is a primary screening model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures. slideshare.net Several studies have demonstrated the efficacy of nicotinic acid hydrazide derivatives in this model. A series of aryl acid hydrazones of nicotinic acid hydrazide, specifically compounds designated D 8, D 9, and D 10, have shown excellent protection in the MES screen. researchgate.netresearchgate.net Among these, compound D 8, identified as N'-(4-chlorobenzylidene)nicotinohydrazide, was found to be the most potent, with a median effective dose (ED50) of 16.1 mg/kg. researchgate.netresearchgate.net This compound exhibited a protective index (PI), the ratio of neurotoxic dose to ED50, of greater than 20, which is significantly higher than that of the established antiepileptic drug phenytoin (B1677684) (PI = 6.9). researchgate.netresearchgate.net

Further research on other pyridine-3-carbohydrazide derivatives also confirmed their activity in the MES test. nih.gov For instance, compounds RNH4 and RNH12 showed MES ED50 values of 113.4 mg/kg and 29.3 mg/kg, respectively. nih.gov The findings suggest that halogen substitutions on the phenyl ring, particularly at the meta and para positions, contribute to enhanced anticonvulsant activity. nih.gov These results underscore the potential of nicotinic acid hydrazide derivatives as a pharmacophore for developing new anticonvulsant drugs. researchgate.netresearchgate.net

Table 1: Anticonvulsant Activity of Nicotinic Acid Hydrazide Derivatives

Compound Chemical Name MES ED50 (mg/kg) Protective Index (PI) Source
D 8 N'-(4-chlorobenzylidene)nicotinohydrazide 16.1 >20 researchgate.net, researchgate.net
RNH12 N/A 29.3 N/A nih.gov
RNH4 N/A 113.4 N/A nih.gov

| Phenytoin | (Standard Drug) | N/A | 6.9 | researchgate.net |

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its metabolism is regulated by the enzyme GABA-aminotransferase (GABA-AT). Inhibition of GABA-AT leads to increased GABA levels, which can suppress seizure activity. Research has shown that hydrazine and its analogues can act as potent inhibitors of GABA-AT. nih.govnih.gov

Docking studies have revealed that aryl acid hydrazones of nicotinic acid hydrazide exhibit excellent binding properties with GABA-AT. researchgate.netresearchgate.net Specifically, these compounds interact with the Lys 329 residue of the enzyme. researchgate.net The most potent anticonvulsant from this series, compound D 8 (N'-(4-chlorobenzylidene)nicotinohydrazide), demonstrated a free binding energy value of –10.20 kcal/mol and an inhibition constant (Ki) of 33.30 nM for GABA-AT. researchgate.netresearchgate.net This strong binding affinity suggests that the anticonvulsant mechanism of these derivatives may be mediated, at least in part, through the inhibition of GABA-AT, leading to an increase in synaptic GABA concentrations. researchgate.netresearchgate.net

The structural backbone of nicotinic acid (also known as niacin or vitamin B3) in these hydrazide derivatives suggests a potential for neuroprotective effects, given the established role of niacin in maintaining neurological health. ontosight.aimdpi.com Research into related compounds has highlighted various neuroprotective strategies. mdpi.com While direct, extensive studies on the neuroprotective effects of nicotinic acid hydrazide itself are limited, the potential is recognized as a field for further inquiry. ontosight.ai Some derivatives have been classified under MeSH terms as "Neuroprotective Agents," indicating their investigation for such properties. nih.gov The broader context of nicotine's role in cognitive function and its potential protective effects in certain neurological disorders also provides a basis for exploring the neuroprotective capacity of its derivatives. science.gov

Anticancer Activity Research

The search for novel and selective anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of nicotinic acid hydrazide. tandfonline.com These compounds have been evaluated for their ability to inhibit cancer cell proliferation and for their cytotoxicity profiles against numerous cancer cell lines.

Aroylhydrazone derivatives of nicotinic acid hydrazide have demonstrated significant antiproliferative activity. tandfonline.comtandfonline.com In one study, a library of 17 such compounds was screened, from which four were identified as being the most active in inhibiting the growth of tumor cell lines. tandfonline.comtandfonline.com Salicylaldehyde benzoylhydrazone (SBH), a related hydrazone, has been shown to inhibit DNA synthesis and cell growth in various cultured human and rodent cells. tandfonline.com

Another study focused on synthesizing novel nicotinic acid-based compounds designed to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov One derivative, compound 5c, exhibited potent cytotoxic activity and promising VEGFR-2 inhibition, with an IC50 value of 0.068 μM. nih.gov This compound was also found to induce apoptosis, as shown by a significant increase in caspase-3 levels. nih.gov Furthermore, metal complexes of nicotinic acid hydrazide derivatives have shown potential as anticancer agents. researchgate.net A copper (II) bromide complex (4) demonstrated promising activity against breast (MCF7), liver (HepG2), and colorectal (HCT 116) cancer cells by promoting the pro-apoptotic gene Bax and inhibiting the anti-apoptotic gene Bcl-2. researchgate.net

The cytotoxic effects of nicotinic acid hydrazide derivatives have been evaluated against a panel of human cancer cell lines. A study involving aroylhydrazones derived from nicotinic acid hydrazide tested their antiproliferative activity on non-tumor MCF-10A cells and cancer cell lines including MCF-7, MDA-MB-231, HeLa, HepG2, and HT-29. tandfonline.comtandfonline.com The compounds with the highest selectivity index, 5 and 11, showed varied IC50 values across the cell lines. For the HepG2 cell line, compound 11 had an IC50 of 14.46 µmol/L. tandfonline.com

In contrast, some derivatives have been noted for their lack of cytotoxicity, which can be a favorable characteristic when developing agents for other therapeutic purposes, such as antimycobacterials. vulcanchem.com A series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, specifically compounds 8b and 8c, were found to be devoid of apparent cytotoxicity against HT-29 (colon), PC-3 (prostate), A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines. mdpi.comnih.govresearchgate.netsigmaaldrich.com This highlights the diverse biological profiles that can be achieved through structural modification of the nicotinic acid hydrazide scaffold.

Table 2: In Vitro Cytotoxicity (IC50) of Nicotinic Acid Hydrazide Derivatives Against Various Cancer Cell Lines

Compound Cell Line IC50 (µmol/L) Source
11 HepG2 14.46 tandfonline.com
C HepG2 19.11 tandfonline.com
8b HT-29, PC-3, A549, HepG2, MCF-7 Devoid of apparent cytotoxicity mdpi.com, nih.gov, researchgate.net
8c HT-29, PC-3, A549, HepG2, MCF-7 Devoid of apparent cytotoxicity mdpi.com, nih.gov, researchgate.net
5c HCT-15, PC-3 Potent (specific value not listed in abstract) nih.gov

| CuBr2 complex (4) | MCF7, HepG2, HCT 116 | Promising activity | researchgate.net |

Enzyme Inhibition Studies

The ability of nicotinic acid hydrazide and its derivatives to modulate the activity of various enzymes is a significant area of research. These interactions are crucial for understanding their mechanisms of action and potential therapeutic applications.

Nicotinic acid hydrazide has been identified as an inhibitor of peroxidase enzymes. vulcanchem.com This inhibition is a key aspect of its biochemical profile and has implications for its metabolic pathways and therapeutic effects. vulcanchem.com Studies have investigated the inhibitory effects of several hydrazide derivatives on peroxidase purified from Turnip (Brassica rapa L.). science.govaip.org Specifically, researchers calculated the IC50 values and Ki constants for compounds such as 6-Amino nicotinic hydrazide and 6-Amino-5-bromo nicotinic hydrazide to determine their inhibition types and potency. science.govaip.org The hydrazide functional group is central to these interactions, and research in this area contributes to understanding the metabolism of related compounds like isoniazid, which is oxidized by horseradish peroxidase. vulcanchem.com

Nicotinamide (B372718) Adenine Dinucleotide Glycohydrolase (NADase) activity has been identified in Mycobacterium phlei, along with an associated inhibitor. asm.orgasm.org This NADase activity is inhibited by several compounds, including nicotinamide and benzoic acid hydrazide. asm.orgasm.org The activity of the partially purified endogenous inhibitor can be reversed by both isoniazid (INH) and nicotinic acid hydrazide at concentrations between 10 and 100 mM. asm.orgasm.org This suggests a competitive interaction at the enzyme level.

The interaction between isoniazid and NAD metabolism is a critical aspect of its antitubercular activity. frontiersin.orgfrontiersin.org Isoniazid, an analog of nicotinic acid hydrazide, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD. frontiersin.orgfrontiersin.orgnih.govdrugbank.com This INH-NAD adduct then acts as a slow, tight-binding competitive inhibitor of the enoyl-ACP reductase, InhA, which is essential for mycolic acid synthesis in the bacterial cell wall. frontiersin.orgfrontiersin.orgnih.govdrugbank.com The formation of this adduct effectively depletes the available NAD pool, disrupting the bacterium's metabolism. frontiersin.orgfrontiersin.org Studies have shown that exposure of M. tuberculosis to isoniazid leads to a significant decrease in NAD content. frontiersin.orgfrontiersin.org

Human carbonic anhydrase II (hCA II) is a crucial enzyme involved in numerous physiological processes. nih.gov A series of novel nicotinic hydrazide derivatives have been synthesized and evaluated for their inhibitory effects on hCA I and hCA II. nih.govacs.orgresearchgate.net These compounds demonstrated significant inhibitory activity, with IC50 values in the nanomolar range (7.12 to 45.12 nM). nih.govacs.orgresearchgate.net

One derivative, 4-((2-nicotinoylhydrazono)methyl)phenyl 4-(dimethylamino)benzoate (B8555087) (compound 8), was identified as a particularly potent inhibitor of both hCA I and hCA II, showing greater activity than the standard reference drug, acetazolamide. nih.govacs.orgresearchgate.net The inhibitory potential of these hydrazone derivatives highlights their potential as scaffolds for designing new, highly effective carbonic anhydrase inhibitors. nih.govacs.orgresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isozymes (hCA I & II) by Nicotinic Hydrazide Derivatives

CompoundTarget EnzymeIC50 (nM)
7 hCA I45.12
hCA II39.43
8 hCA I7.12
hCA II8.85
9 hCA I19.34
hCA II16.29
10 hCA I24.78
hCA II21.17
11 hCA I29.51
hCA II25.36
12 hCA I11.23
hCA II10.84
Acetazolamide (Standard) hCA I54.18
hCA II47.22

This table is based on data from a study on novel hydrazide-hydrazone compounds. nih.govacs.orgresearchgate.net

Derivatives of nicotinic acid hydrazide have been shown to modulate the activity of cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.orgresearchgate.net In one study, a series of new nicotinic hydrazide derivatives were synthesized and tested for their inhibitory effects on human serum ChE. researchgate.netrdd.edu.iq The results indicated that most of the synthesized compounds inhibited the enzyme's activity. researchgate.netrdd.edu.iq Kinetic studies revealed that some compounds acted as competitive inhibitors, while others exhibited a mixed type of inhibition. researchgate.netrdd.edu.iq

Another study investigated six new nicotinic hydrazide derivatives (compounds 7-12) and found that they had IC50 values for AChE inhibition ranging from 21.45 to 61.37 nM, and for BChE inhibition from 18.42 to 54.74 nM. nih.govacs.orgresearchgate.net Compound 12 in this series was the most potent inhibitor against both AChE and BChE. nih.govacs.orgresearchgate.net

Table 2: Inhibition of Cholinesterase Enzymes (AChE & BChE) by Nicotinic Hydrazide Derivatives

CompoundTarget EnzymeIC50 (nM)
7 AChE61.37
BChE54.74
8 AChE49.21
BChE41.55
9 AChE35.79
BChE29.16
10 AChE31.42
BChE26.83
11 AChE27.56
BChE22.09
12 AChE21.45
BChE18.42
Tacrine (Standard) AChE79.24
BChE68.31

This table is based on data from a study on novel hydrazide-hydrazone compounds. nih.govacs.orgresearchgate.net

Anti-inflammatory Properties

Hydrazide derivatives, including those derived from nicotinic acid, have demonstrated a range of biological activities, including anti-inflammatory properties. hygeiajournal.commdpi.comontosight.ai The development of new hydrazone derivatives is a key area of research aimed at discovering novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). hygeiajournal.com

Studies have shown that nicotinic acid hydrazide derivatives with specific substitutions can exhibit significant anti-inflammatory activity. hygeiajournal.commdpi.com For instance, derivatives with nitro (NO2) groups at the ortho and meta positions of a benzylidene ring showed anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. hygeiajournal.comnih.gov In a carrageenan-induced paw edema model, these compounds demonstrated inhibition of inflammation ranging from 25.12% to 37.29% at different doses, with diclofenac sodium showing 38.85% inhibition. hygeiajournal.comnih.gov The presence of nitro groups and halogens appears to contribute positively to the anti-inflammatory effect. nih.gov

Table 3: Anti-inflammatory Activity of Nicotinic Acid Hydrazide Derivatives

CompoundDose (mg/kg)% Inhibition of Paw Edema
Nicotinic acid (2-nitro-benzylidene)-hydrazide 2035.73
5025.12
Nicotinic acid (3-nitro-benzylidene)-hydrazide 2037.29
5034.17
Diclofenac Sodium (Standard) 1038.85

Data adapted from studies on the anti-inflammatory evaluation of acid hydrazide derivatives. hygeiajournal.comnih.gov

Antioxidant Activity

Hydrazide-hydrazone derivatives are recognized for their antioxidant properties. asianpubs.orgmdpi.com The hydrazide moiety itself is known to have redox properties and can act as a free radical scavenger. nih.gov The antioxidant potential of these compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. rsc.org

Several studies have synthesized and tested nicotinic acid hydrazide derivatives for their antioxidant capabilities. asianpubs.orgrsc.org For example, a Schiff base ligand derived from nicotinohydrazide, (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide, showed significantly better antioxidant activity (IC50 = 3.82 μg/mL) than the standard, ascorbic acid (IC50 = 144.56 μg/mL). rsc.org The presence of electron-donating groups, such as alkoxy groups on a phenyl ring, has been shown to enhance the hydrogen peroxide scavenging abilities of these compounds. nih.gov Furthermore, the formation of metal complexes with these hydrazide derivatives can also result in strong antioxidant activity. asianpubs.org

Analgesic Effects

Derivatives of nicotinic acid hydrazide have been investigated for their potential analgesic properties, often in conjunction with anti-inflammatory activity. The core hydrazone structure is recognized for its role in a wide array of pharmacological effects, including analgesic actions. mdpi.com

Research into specific derivatives has shown varied but promising results. Thiazolidinone derivatives of nicotinic acid have been screened for their analgesic effects, with some compounds showing activity comparable to standard drugs. um.edu.my In studies using the acetic acid-induced writhing method in mice, the analgesic potential of these compounds is evaluated by their ability to reduce the number of writhes compared to a control group.

One study evaluated nicotinic acid hydrazide derivatives with nitro group substitutions. nih.gov Specifically, compounds with nitro groups at the ortho and meta positions of a benzylidene ring attached to the hydrazide demonstrated notable anti-inflammatory activity, which is often correlated with analgesic effects. mdpi.comnih.gov For instance, Nicotinic acid (3-nitro-benzylidene)-hydrazide and Nicotinic acid (2-nitro-benzylidene)-hydrazide showed significant inhibition in anti-inflammatory models, suggesting a potential for pain relief. nih.gov

The table below summarizes the anti-inflammatory activity, an indicator of potential analgesic effects, of selected nicotinic acid hydrazide derivatives compared to a standard drug.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Hydrazide Derivatives

Compound Dose Percent Inhibition (%)
Nicotinic acid (3-nitro-benzylidene)-hydrazide 20 mg/kg 37.29
50 mg/kg 34.17
Nicotinic acid (2-nitro-benzylidene)-hydrazide 20 mg/kg 35.73
50 mg/kg 25.12

Data sourced from evaluation in carrageenan-induced paw oedema model. nih.gov

Antiviral Properties

The antiviral potential of nicotinic acid hydrazide derivatives has been a subject of scientific inquiry, although with limited success reported in available studies. A series of nicotinic acid benzylidene hydrazide derivatives was synthesized and evaluated for cytotoxicity and anti-DNA virus activity in HEL cell cultures. researchgate.net The investigation included testing against several DNA viruses such as herpes simplex virus-1 (KOS), herpes simplex virus-2 (G), vaccinia virus, and adenovirus-2. However, the results indicated that none of the tested compounds exhibited significant antiviral activity at subtoxic concentrations. researchgate.net

Similarly, another study involving N(2)-acyl isonicotinic acid hydrazides, a related class of compounds, also screened for antiviral activity against a broad panel of DNA and RNA viruses. The findings from this research corroborated the previous results, showing that none of the tested compounds were active against the viruses at non-toxic concentrations. nih.gov While hydrazones as a chemical class are explored for a wide range of biological activities, including antiviral effects, the specific derivatives of nicotinic and isonicotinic acid hydrazide in these studies have not emerged as promising antiviral agents. researchgate.netnih.govscispace.com

Anti-proliferative Activity

The anti-proliferative effects of nicotinic acid hydrazide derivatives against various cancer cell lines have been a significant area of research. Studies have demonstrated that these compounds can inhibit the growth of tumor cells, with some showing selectivity towards cancer cells over non-tumor cell lines. tandfonline.com

A library of aroylhydrazones derived from nicotinic acid hydrazide was investigated for its anti-proliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-tumor mammary epithelial cell line (MCF-10A). tandfonline.com From this library, certain compounds were identified as highly active and were further tested against other cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and HT-29 (colon cancer), as well as a non-tumor fibroblast cell line (BJ). tandfonline.com The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell growth by 50%, was used to quantify this activity. tandfonline.com

Compounds designated as 5 and 11 showed notable selectivity. Compound 5 was particularly selective for MCF-7 cells, while compound 11 showed selectivity against MDA-MB-231 cells. tandfonline.com Further research into nitroquinolone fused acylhydrazones, including a nicotinic acid hydrazide derivative (3a ), also revealed significant cytotoxicity against A549 (non-small cell lung carcinoma), MCF-7, and HeLa cell lines, with minimal toxicity to normal human embryonic kidney (HEK) cells. nih.gov

Table 2: Anti-proliferative Activity (IC₅₀ in µM) of Selected Nicotinic Acid Hydrazide Derivatives

Compound Cell Line IC₅₀ (µM)
5 MCF-7 (Breast Cancer) 52.3 ± 4.5
MDA-MB-231 (Breast Cancer) 48.0 ± 4.2
MCF-10A (Non-tumor) > 2000
HeLa (Cervical Cancer) 129.5 ± 11.2
HepG2 (Liver Cancer) 125.0 ± 10.9
11 MCF-7 (Breast Cancer) 75.8 ± 6.6
MDA-MB-231 (Breast Cancer) 39.0 ± 3.4
MCF-10A (Non-tumor) 473.0 ± 41.1
HeLa (Cervical Cancer) 127.1 ± 11.0
HepG2 (Liver Cancer) 155.0 ± 13.5
3a A549 (Lung Cancer) 15.8 ± 0.1
MCF-7 (Breast Cancer) 20.2 ± 0.3

Data sourced from MTT assays after 72 hours of treatment. tandfonline.comnih.gov

Anti-malarial Activity

Nicotinic acid hydrazide derivatives have been synthesized and evaluated as potential anti-malarial agents, showing activity against the parasite Plasmodium falciparum. This parasite is responsible for the most severe form of malaria. Research has focused on testing these compounds against both chloroquine-sensitive and chloroquine-resistant strains of the parasite to address the growing problem of drug resistance. nih.gov

In one study, a series of 1,3,5-trisubstituted pyrazoline derivatives was synthesized from chalcones and nicotinic acid hydrazide. semanticscholar.org These compounds were then tested for their anti-plasmodial activity. Another study synthesized a different set of pyrazoline derivatives from nicotinic acid hydrazide and evaluated them against the chloroquine-sensitive MRC-2 strain and the chloroquine-resistant RKL-9 strain of P. falciparum. semanticscholar.org

The findings revealed that certain derivatives displayed potent anti-malarial activity, in some cases surpassing that of the standard drug, chloroquine. Compound 5n from one study and compound 4d from another demonstrated particularly noteworthy efficacy, with low IC₅₀ values against both sensitive and resistant parasite strains. semanticscholar.org

Table 3: Anti-malarial Activity (IC₅₀ in µM) of Nicotinic Acid Hydrazide-Derived Pyrazolines

Compound P. falciparum Strain (Chloroquine-Sensitive) IC₅₀ (µM) P. falciparum Strain (Chloroquine-Resistant) IC₅₀ (µM)
5n MRC-2 0.022 RKL-9 0.192
4d MRC-2 0.050 RKL-9 0.413

| Chloroquine | MRC-2 | 0.076 | RKL-9 | 0.520 |

Data sourced from in vitro anti-plasmodial assays. semanticscholar.org

Anti-platelet Activity

Hydrazones, the class of compounds to which nicotinic acid hydrazide derivatives belong, are known to exhibit a wide spectrum of biological activities, including anti-platelet effects. scispace.comsciforum.net This activity involves the inhibition of platelet aggregation, a key process in blood clotting. While the broader class of hydrazide-hydrazones has been reported to possess anti-platelet properties, specific and detailed investigations focusing solely on nicotinic acid hydrazide and its direct derivatives in this capacity are not extensively detailed in the surveyed literature. The potential for these specific compounds as anti-platelet agents is recognized as part of the general pharmacological profile of hydrazones, but it remains a less explored area compared to their other biological activities. scispace.comsciforum.net

Coordination Chemistry of Nicotinic Acid Hydrazide

Formation of Metal Complexes with Transition Metals (e.g., Cu, Mn, Co, Ni, Fe)

Nicotinic acid hydrazide readily forms complexes with a range of divalent transition metal ions, including copper (Cu), manganese (Mn), cobalt (Co), nickel (Ni), and iron (Fe).

The synthesis of bivalent metal complexes of nicotinic acid hydrazide and its derivatives typically involves the reaction of the corresponding metal salt (e.g., sulfate or chloride) with the hydrazide ligand in a suitable solvent, often ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes can be characterized by various physicochemical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy: Provides insights into the coordination mode of the ligand. A significant shift in the ν(C=O) (carbonyl) and ν(N-H) (amino) stretching frequencies of the hydrazide upon complexation indicates the involvement of the carbonyl oxygen and the terminal nitrogen of the hydrazide group in bonding to the metal ion. ias.ac.in The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. ias.ac.in

Electronic Spectroscopy (UV-Vis): Gives information about the geometry of the metal complexes. The spectra of these complexes often show charge transfer bands. ias.ac.in

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complex. For instance, a magnetic moment value of approximately 5.94 B.M. for a manganese(II) complex suggests an octahedral arrangement. ias.ac.in

Molar Conductance Measurements: Indicates whether the anions are coordinated to the metal ion or are present outside the coordination sphere. Low molar conductance values suggest a non-electrolytic nature, implying that the anions are part of the coordination sphere.

Complexes of nicotinic acid hydrazide with Ni(II), Cu(II), Fe(III), and Co(II) have been prepared and characterized, revealing their composition and structure. pen2print.org

The coordination geometry of the metal center in these complexes is influenced by the nature of the metal ion and the reaction conditions. Two common geometries observed are octahedral and square planar.

Octahedral Geometry: This is a common coordination geometry for transition metal complexes of nicotinic acid hydrazide. For example, Ni(II), Fe(II), and Co(II) complexes have been reported to be paramagnetic and possess an octahedral geometry. pen2print.org Similarly, manganese(II) can form six-coordinate octahedral complexes. ias.ac.in In these complexes, the central metal ion is typically coordinated to two ligand molecules and two water molecules or other anions, resulting in a six-coordinate environment.

Square Planar Geometry: This geometry is less common but has been observed for certain metal ions. For instance, Pd(II) complexes with isonicotinic acid hydrazide have been found to be diamagnetic and exhibit a square planar geometry. pen2print.org Copper(II) complexes can sometimes adopt a distorted octahedral or square planar geometry.

The determination of these geometries is often supported by a combination of magnetic susceptibility measurements and electronic spectral data.

Nicotinic acid hydrazide and its derivatives can coordinate to metal ions in several ways, acting as bidentate or tridentate ligands. libretexts.org The specific coordination mode depends on factors such as the metal ion, the solvent, and the pH of the medium.

Bidentate Coordination: The most common coordination mode for nicotinic acid hydrazide involves chelation through the carbonyl oxygen and the azomethine nitrogen atom. eurjchem.com This results in the formation of a stable five-membered ring. Infrared spectral data showing a negative shift in the C=O stretching frequency and changes in the bands associated with the C=N and N-H groups confirm this mode of coordination. ias.ac.ineurjchem.com

Tridentate Coordination: In some cases, particularly with hydrazones derived from nicotinic acid hydrazide, the ligand can act in a tridentate fashion. This often involves the pyridyl nitrogen atom in addition to the carbonyl oxygen and azomethine nitrogen.

The flexibility in coordination modes allows nicotinic acid hydrazide to form a wide variety of complex structures with transition metals.

Lanthanide Complexes of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide and its derivatives also form complexes with lanthanide ions. These complexes are of interest due to the unique spectroscopic and magnetic properties of the lanthanide elements.

The synthesis of lanthanide complexes with nicotinic acid hydrazide is typically carried out by reacting a lanthanide salt (e.g., nitrate or perchlorate) with the ligand in a non-aqueous solvent. capes.gov.bracs.org The resulting complexes can be characterized by various spectroscopic methods:

Infrared (IR) Spectra: Similar to transition metal complexes, a significant negative shift in the ν(C=O) band in the IR spectrum of the lanthanide complexes indicates coordination through the carbonyl oxygen atom. zenodo.org The ν(N-H) band often remains unaffected, suggesting that the imine nitrogen is not involved in coordination in these specific cases. zenodo.org

Electronic Spectra (UV-Vis): The electronic spectra of lanthanide complexes exhibit sharp, line-like bands in the visible and near-IR regions, arising from f-f transitions. The intensity of certain absorption bands, known as hypersensitive bands, is particularly sensitive to the coordination environment around the lanthanide ion. Changes in the position and intensity of these bands upon complexation provide valuable information about the nature of the metal-ligand bond and the coordination geometry.

Due to their larger ionic radii, lanthanide ions typically exhibit higher coordination numbers, commonly 8 or 9, and sometimes even higher. academie-sciences.fracademie-sciences.fr This leads to more complex coordination geometries compared to transition metals.

Square Antiprismatic Geometry: For eight-coordinate lanthanide complexes, a square antiprismatic geometry is often proposed. In this arrangement, the lanthanide ion is surrounded by eight donor atoms from the ligands, which are positioned at the vertices of a square antiprism.

Other Geometries: Other high-coordination geometries, such as tricapped trigonal prismatic for nine-coordinate complexes, are also possible. The precise geometry is determined by a combination of factors, including the size of the lanthanide ion and the steric requirements of the ligands.

The determination of the exact coordination geometry in lanthanide complexes often requires single-crystal X-ray diffraction studies. However, spectroscopic data, in conjunction with analytical and magnetic data, can provide strong evidence for the proposed structures.

Aluminum(III) Complexes of Aroylhydrazones Derived from Nicotinic Acid Hydrazide

The coordination chemistry of nicotinic acid hydrazide extends to the formation of complexes with various metal ions, including Aluminum(III). Aroylhydrazones derived from nicotinic acid hydrazide have been investigated for their ability to bind with Al(III) ions. tandfonline.comresearchgate.net These studies often involve reacting nicotinic acid hydrazide-derived aroylhydrazones with Al(III) salts in a suitable solvent system, such as a methanol/water mixture. tandfonline.com The resulting complexes have been characterized using various analytical techniques, including mass spectrometry, UV-Vis spectrophotometry, and Density Functional Theory (DFT) calculations to understand their structure and coordination properties. tandfonline.comtandfonline.com

Research has shown that aroylhydrazones derived from nicotinic acid hydrazide can act as bidentate or tridentate ligands when forming complexes with Al(III). tandfonline.com The coordination can occur through different atoms, including the azomethine nitrogen, carbonyl oxygen, and the oxygen atoms from hydroxyl groups on the phenyl ring of the aldehyde moiety. tandfonline.com DFT calculations have been employed to determine the most stable coordination modes, revealing that Al(III), being a "hard" metal ion, shows a preference for "hard" oxygen donors. tandfonline.com The stoichiometry of these complexes in solution is often found to be 1:1 (metal:ligand). tandfonline.comresearchgate.net

Binding Properties and Stability Constants

The binding affinity and stability of Al(III) complexes with aroylhydrazones derived from nicotinic acid hydrazide have been quantitatively assessed. tandfonline.com Spectrophotometric and mass spectrometric studies are key methods for investigating these properties. tandfonline.com

The stability of these complexes is influenced by the specific structure of the aroylhydrazone ligand, particularly the position of substituent groups on the salicylaldehyde moiety. tandfonline.com For instance, the binding properties of N'-(2,3-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L¹), N'-(2,4-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L²), and N'-(2,5-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L³) with Al(III) ions have been studied. tandfonline.com Mass spectrometry results indicate the formation of 1:1 complexes with a decreasing order of stability: H₂L¹ > H₂L² > H₂L³. tandfonline.comtandfonline.com

Stability constants (log K) for these 1:1 Al(III) complexes have been determined spectrophotometrically in a methanol/water solution at a specific pH. tandfonline.com These constants provide a numerical representation of the stability of the complexes in solution.

Table 1: Stability Constants of 1:1 Al(III)-Aroylhydrazone Complexes

Ligand Stability Constant (log K)
N'-(2,3-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L¹) 3.39
N'-(2,4-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L²) 2.87
N'-(2,5-dihydroxy-phenylmethylidene)-3-pyridinecarbohydrazide (H₂L³) 2.59

Data determined in a 1/1 MeOH/H₂O mixture at pH 2.52. tandfonline.com

Biological Activity of Metal Complexes

Nicotinic acid hydrazide and its derivatives, particularly its metal complexes, are of significant interest due to their wide range of biological activities. researchgate.netnih.gov The coordination of the hydrazide ligand to a metal ion can substantially modify its biological properties. researchgate.netftstjournal.com This alteration is a key reason for the extensive research into metal-drug interactions involving hydrazides. ftstjournal.com Metal complexes of hydrazones have demonstrated a broad spectrum of pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govmdpi.comresearchgate.net

The biological action of these complexes is often explained by chelation theory. researchgate.net Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. researchgate.net This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layers of microbial cell membranes, potentially leading to enhanced biological activity. researchgate.net

Enhanced Antimicrobial Activities of Complexes

A prominent feature of the metal complexes of nicotinic acid hydrazide and its derivatives is their enhanced antimicrobial activity compared to the free ligand. ftstjournal.comscichemj.org This enhancement has been observed across numerous studies involving various transition metal ions and different strains of bacteria and fungi. ftstjournal.comscichemj.orgajrconline.org

For example, studies on complexes of isonicotinic acid hydrazide (an isomer of nicotinic acid hydrazide) with Cu(II), Co(II), and Ni(II) have shown that the metal complexes are more effective antibacterial agents than the ligand alone against tested species. ftstjournal.comftstjournal.com Similarly, other research has confirmed that metal complexes of hydrazide derivatives exhibit significantly heightened antimicrobial action against the microbes they were tested on. scichemj.org The increased activity is attributed to the combined effect of the metal ion and the ligand in the complex. ftstjournal.com The chelation can make the complex a more potent bactericidal or fungicidal agent by mechanisms such as interfering with normal cell processes or inhibiting the synthesis of essential macromolecules like proteins and RNA. researchgate.net

Table 2: Comparison of Antimicrobial Activity

Compound Type General Activity Level
Free Hydrazide/Hydrazone Ligand Moderate
Metal Complexes of Hydrazide/Hydrazone Significantly Enhanced

This table represents a general finding from multiple studies. ftstjournal.comscichemj.org

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target macromolecule, such as an enzyme. These studies are crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

GABA-AT: While direct molecular docking studies of nicotinic acid hydrazide with γ-aminobutyric acid aminotransferase (GABA-AT) are not extensively documented, related research on GABA analogues provides insights into potential interactions. For instance, QSAR and molecular docking studies on heterocyclic GABA analogues have been performed to understand their inhibitory activity against GABA-AT. nih.gov These studies often focus on how structural modifications to the GABA scaffold influence binding to the enzyme. nih.gov

Pantothenate Synthetase: Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A in microorganisms, making it an attractive target for antimicrobial agents. semanticscholar.org Molecular docking studies have been conducted on various hydrazide derivatives to evaluate their potential as inhibitors of M. tuberculosis pantothenate synthetase. sciforum.net These in-silico analyses help in identifying compounds with favorable binding energies and interaction profiles within the enzyme's active site. semanticscholar.orgsciforum.net

InhA: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial cell wall synthesis pathway and a primary target for the antitubercular drug isoniazid (B1672263), a related hydrazide. nih.govutm.my Consequently, numerous molecular docking studies have focused on nicotinic acid hydrazide and its derivatives as potential InhA inhibitors. nih.govutm.my These studies have shown that derivatives of isonicotinohydrazide, an isomer of nicotinic acid hydrazide, can exhibit better interactions with InhA than the parent compound. utm.my Docking simulations of isonicotinic acid hydrazide analogues have identified reasonable binding interactions and favorable docking scores within the InhA active site. nih.gov

The stability of ligand-enzyme complexes is often dictated by a network of non-covalent interactions, including hydrogen bonds and pi-pi stacking. The interplay between these forces is critical for the biological activity of molecules like nicotinic acid hydrazide. nih.gov

Hydrogen bonds are fundamental to the stabilization of many biological structures. nih.gov In the context of nicotinic acid derivatives, docking studies have revealed the formation of key hydrogen bonds with amino acid residues in the active sites of target enzymes. For example, certain nicotinic acid analogues form hydrogen-bonding interactions, which are visualized as green lines in docking poses. researchgate.net The ability of the hydrazide moiety and the pyridine (B92270) ring to participate in hydrogen bonding is a key determinant of their binding affinity.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and properties of molecules. windows.netdergipark.org.tr These methods provide a detailed understanding of the intrinsic properties of nicotinic acid hydrazide and its derivatives.

DFT calculations have been instrumental in elucidating the various coordination modes of nicotinic acid and its derivatives with metal ions. researchgate.netnih.gov These studies help in understanding how the ligand binds to a metal center, which is crucial for the design of new metal-based drugs and materials. For instance, DFT has been used to study the coordination of nicotinic acid hydrazide-based ligands with nickel, revealing how the carbonyl oxygen and azomethine nitrogen atoms coordinate to the Ni2+ ion. rsc.org Such calculations can predict the geometry of the resulting complexes and the nature of the metal-ligand bonds. nih.govmdpi.com

The following table summarizes some of the coordination modes of nicotinic acid with metal ions as studied by computational methods:

Metal Ion (M)Coordination ModeDescription
VariousMonodentateCoordination through the pyridine nitrogen.
VariousBidentateChelation involving the carboxylate oxygen atoms.
VariousBridgingThe ligand bridges two metal centers.

This table is based on generalized coordination modes of nicotinic acid and its derivatives.

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. windows.netnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For example, DFT has been used to calculate the vibrational frequencies and electronic spectra of nicotinic acid hydrazide derivatives, showing good agreement with experimental results. windows.net Time-dependent DFT (TD-DFT) is specifically employed to predict electronic absorption characteristics. nih.gov

The table below shows a comparison of experimental and theoretical spectroscopic data for a nicotinic acid hydrazide-based Schiff base (BNH):

Spectroscopic DataExperimental ValueTheoretical Value (DFT)
FT-IR: ν(N-H) (cm⁻¹)-3349
FT-IR: ν(C=O) (cm⁻¹)-1663
UV-Vis: λmax (nm)357351

Data sourced from a study on a Benzil and Nicotinic hydrazide-based Schiff base (BNH). windows.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their efficacy. nih.govnih.gov

Several QSAR studies have been conducted on nicotinic acid hydrazide derivatives, particularly in the context of their antitubercular activity. nih.govnih.gov These studies have shown that the lipophilicity of the derivatives is a crucial factor influencing their antimycobacterial activity. nih.govnih.gov For example, a study on a series of nicotinic acid benzylidene hydrazide derivatives indicated that the presence of electron-withdrawing halo groups improved the antimycobacterial activity. Another study on 6-aryl-2-methylnicotinohydrazides and related compounds also highlighted the importance of lipophilicity for their antitubercular effects. nih.govnih.gov

The following table presents data from a study on nicotinic acid hydrazide derivatives, illustrating the relationship between their structure, lipophilicity (LogP), and antimycobacterial activity (MIC).

CompoundRMIC (µg/mL)LogP
8a H25-
8b Cl12.5-
8c Br6.25-

This table is adapted from a study on N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides and demonstrates the impact of substitution on antitubercular activity. nih.gov

Molecular Dynamics Simulations to Assess Compound Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of molecular systems. nih.gov This technique has been applied to derivatives of nicotinic acid hydrazide to evaluate their structural stability and self-assembly processes. rsc.org

In one study, atomistic MD simulations were used to investigate the self-assembling behavior of newly synthesized nicotinic hydrazide-based amphiphilic nonionic surfactants. rsc.org The simulations demonstrated that these molecules spontaneously form stable, spherical vesicles in an aqueous environment. The lipophilic alkyl chains orient towards the core of the vesicle, while the hydrophilic head groups form an outer layer, shielding the core from the water. rsc.org These theoretical findings were in strong agreement with experimental results, confirming that the synthesized surfactants can assemble into structurally stable nano-range vesicles, which have potential applications as drug delivery carriers. rsc.org

The stability of such structures is inferred from the simulation by observing how the molecules interact and maintain their aggregated form over the simulation period. rsc.org The formation of fewer, more populous structural clusters during a simulation generally indicates greater stability of the resulting conformation. nih.gov

Theoretical Kinetic Studies for ADME Prediction

Theoretical kinetic studies are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their potential success as pharmaceuticals. For biologically active derivatives of nicotinic acid hydrazide, computational tools have been used to forecast these key pharmacokinetic parameters. mdpi.comnih.gov

A theoretical kinetic study was conducted on several active antitubercular nicotinic acid hydrazide derivatives to predict their ADME profiles. rsc.org Descriptors such as AlogP98 (a measure of lipophilicity) and the polar surface area (PSA_2D) were calculated. rsc.org Furthermore, key properties including solubility levels, absorption levels, and potential for inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme were predicted. rsc.org

The results indicated that most of the active compounds were predicted to have good absorption levels and were unlikely to be inhibitors of CYP2D6, a favorable profile for drug candidates. rsc.org However, predicted solubility varied among the different series of derivatives. rsc.org

Table 2: Predicted ADME Properties of Selected Nicotinic Acid Hydrazide Derivatives rsc.org

Compound Predicted Solubility Level Predicted Absorption Level Predicted CYP2D6 Inhibition
4a Good Good No
4b Good Good Yes
4g Good Good No
7d Very Low Moderate No
7f Very Low Good No
8a Low Good No
8b Low Good No

| 8c | Low | Good | No |

These theoretical ADME predictions serve as an essential screening step, helping to identify derivatives with promising pharmacokinetic properties for further development. mdpi.comnih.gov

Investigation of Potential Gas-Sensor and Adsorbent Applications

Note: The primary source for this section is a retracted article. The retraction was due to concerns regarding the reliability of specific data figures, not the conceptual framework of the research. The theoretical findings are reported here as they appear in the published abstract.

Computational studies have explored the potential use of metal complexes of nicotinic acid hydrazide as materials for gas sensing and adsorption. rsc.orgrsc.org A study utilizing density functional theory (DFT) calculations examined the application of nicotinic acid hydrazide nickel-based complexes as a potential sensor and adsorbent for hydrogen sulfide (B99878) (H₂S) gas. rsc.org

The theoretical investigation focused on the interaction between the nickel complexes and H₂S molecules. rsc.org The findings from the computational model suggested that the complexes could serve as an excellent material for an H₂S gas sensor, indicating a short recovery time and a significant change in the material's work function upon gas interaction. The calculations also pointed to the dense stability of the complex sensor surfaces, based on their binding energies. rsc.org This theoretical work proposes a novel application for nicotinic acid hydrazide derivatives in the field of materials science, specifically for the development of chemical sensors. rsc.orgrsc.org

Advanced Characterization Techniques in Nicotinic Acid Hydrazide Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in nicotinic acid hydrazide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the study of nicotinic acid hydrazide and its derivatives, IR spectra consistently reveal characteristic absorption bands that confirm the compound's structure. For a series of nicotinic acid hydrazides, absorption bands corresponding to the carbonyl group (C=O) are observed in the range of 1635–1664 cm⁻¹. Additionally, peaks in the region of 3187–3414 cm⁻¹ are assigned to the N-H and NH₂ stretching vibrations of the hydrazide moiety researchgate.net. In other related hydrazide derivatives, two distinct peaks have been identified between 3412–3413 cm⁻¹ and 1635–1654 cm⁻¹, corresponding to the NH and carbonyl groups, respectively researchgate.net.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H / NH₂Stretching3187 - 3414
C=O (Carbonyl)Stretching1635 - 1664

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The ¹H NMR spectra of nicotinic acid hydrazide derivatives, recorded in deuterated dimethylsulfoxide (DMSO-d₆), show characteristic signals for the hydrazide protons. Two D₂O-exchangeable singlet signals are typically observed for the NH and NH₂ protons in the regions of δ 9.58–9.62 ppm and 4.52–4.60 ppm, respectively researchgate.net. Another study on different derivatives reported D₂O-exchangeable signals for NH protons in the δ 11.80–12.05 ppm range researchgate.net. For nicotinic acid hydrazide in DMSO, the following proton chemical shifts have been reported: δ 9.17, 8.84, 8.32, and 7.63 ppm, with the broader signals at δ 10.10 and 5.25 ppm corresponding to the hydrazide protons jcsp.org.pk.

¹³C NMR: The ¹³C NMR spectra provide insight into the carbon framework of the molecule. For derivatives of nicotinic acid hydrazide, signals for the carbonyl carbons are found in the range of δ 162.00–170.39 ppm researchgate.net.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton networks within the molecule, aiding in the assignment of signals in complex regions of the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of nicotinic acid hydrazide would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

¹H and ¹³C NMR Data for Nicotinic Acid Hydrazide and its Derivatives in DMSO-d₆
NucleusAssignmentChemical Shift (δ, ppm)
¹HNH (exchangeable)9.58 - 12.05
NH₂ (exchangeable)4.52 - 5.25
Aromatic Protons7.63 - 9.17
¹³CC=O (Carbonyl)162.00 - 170.39

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of nicotinic hydrazide in ethanol (B145695) displays two main absorption bands at approximately 210 nm and 262 nm. These absorptions are attributed to π → π* transitions within the pyridine (B92270) ring and the hydrazide group.

UV-Vis Absorption Maxima for Nicotinic Hydrazide in Ethanol
Solventλmax (nm)Molar Extinction Coefficient (ε x 10⁻³)Transition
Ethanol21013.00π → π
2626.8π → π

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of nicotinic acid hydrazide shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also informative for structural confirmation. The top three peaks observed in the mass spectrum are at m/z 106, 78, and 51. The peak at m/z 106 likely corresponds to the loss of the -NHNH₂ group, while the peak at m/z 78 can be attributed to the pyridyl cation.

Key Mass Spectrometry Data for Nicotinic Acid Hydrazide
ParameterValue
Molecular FormulaC₆H₇N₃O
Molecular Weight137.14 g/mol
Major Fragment Ions (m/z)106, 78, 51

X-ray Diffraction Studies

X-ray diffraction techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Ligand and Complex Structures

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound. For nicotinohydrazide, single crystal X-ray analysis has shown that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. The unit cell parameters have been determined to be a = 3.8855 Å, b = 10.5191 Å, and c = 15.9058 Å primescholars.com. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior. While single crystals of metal complexes with Schiff bases derived from nicotinic acid hydrazide have been more challenging to obtain, X-ray powder diffraction studies have been employed to characterize these complexes, often revealing triclinic crystal systems researchgate.net.

Crystallographic Data for Nicotinohydrazide
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.8855
b (Å)10.5191
c (Å)15.9058
Volume (ų)650.10

Powder X-ray Diffraction in Reaction Monitoring

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive technique used to analyze the crystalline structure of solid materials. In the context of nicotinic acid hydrazide research, PXRD is primarily utilized to characterize the final crystalline products, such as cocrystals and metal complexes, confirming the formation of a new solid phase. researchgate.netresearchgate.net The unique diffraction pattern, or diffractogram, generated for a specific crystalline solid serves as a "fingerprint," allowing for phase identification and confirmation of crystallinity. rsc.org

While direct examples of in-situ monitoring of nicotinic acid hydrazide synthesis using PXRD are not extensively documented, the technique is widely applied for monitoring various solid-state reactions, including the formation of hydrazones and cocrystals. rsc.orgkobv.de For instance, the mechanochemical synthesis of hydrazone derivatives has been monitored using ex situ PXRD, where samples are analyzed at different reaction times to track the conversion of starting materials into the crystalline product. rsc.org Similarly, time-resolved in-situ PXRD has been successfully employed to study the kinetics of cocrystal formation, providing mechanistic insights into solid-state transformations. kobv.de This approach allows researchers to observe phase changes in real-time as the reaction progresses. nih.gov

The data obtained from PXRD analysis, such as peak positions (2θ) and intensities, are compared against starting materials to confirm the formation of the desired product and to identify any polymorphic forms or impurities.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the chemical composition of newly synthesized compounds. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for confirming the identity and purity of nicotinic acid hydrazide and its derivatives.

The molecular formula for nicotinic acid hydrazide is C₆H₇N₃O. Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of Nicotinic Acid Hydrazide (C₆H₇N₃O)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
Carbon (C)12.01672.0652.58
Hydrogen (H)1.0177.075.16
Nitrogen (N)14.01342.0330.66
Oxygen (O)16.00116.0011.67
Total --137.16 100.00

In research involving the synthesis of nicotinic acid hydrazide derivatives, such as metal complexes, elemental analysis is routinely performed. The experimental findings for C, H, and N percentages are expected to be within ±0.4% of the calculated theoretical values to confirm the proposed stoichiometry and structure of the synthesized complexes. researchgate.netresearchgate.nethacettepe.edu.tr For example, in the characterization of Fe(II) and Cu(II) complexes of nicotinic acid hydrazide, elemental analysis was used to confirm a 1:2 metal-to-ligand stoichiometry. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid chromatographic technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. libretexts.org In the synthesis of nicotinic acid hydrazide derivatives, TLC is routinely used to follow the conversion of reactants to products. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. libretexts.orginterchim.com

Reaction Monitoring: By comparing the spot of the reaction mixture with spots of the starting materials, researchers can qualitatively determine the extent of the reaction. The disappearance of reactant spots and the appearance of a new product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. rsc.org

Purity Assessment: TLC is also used to assess the purity of the final product. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. libretexts.org

The choice of stationary and mobile phases is critical for achieving good separation. For nicotinic acid hydrazide and its derivatives, silica gel 60 F₂₅₄ plates are commonly used as the stationary phase. chromatographyonline.comresearchgate.net The mobile phase is typically a mixture of solvents, and the polarity can be adjusted to optimize the separation.

Examples of TLC Systems Used for Nicotinic Acid Derivatives and Related Compounds
Stationary PhaseMobile Phase (v/v)Compound Type
Silica Gel 60 F₂₅₄Chloroform-Ethanol (2:3)N-(hydroxymethyl)nicotinamide
Silica Gel 60 F₂₅₄Acetone + n-HexaneMethyl nicotinate (B505614)
Silica GelNot specifiedNicotinic acid hydrazide derivatives

Data compiled from multiple sources indicating common practices in the analysis of nicotinic acid derivatives. researchgate.netresearchgate.net

Visualization of the spots on the TLC plate is often achieved under UV light (typically at 254 nm), especially if the compounds are UV-active. nih.gov Chemical staining agents can also be used to visualize spots that are not visible under UV light. libretexts.org

Future Directions and Translational Research

Development of Novel Nicotinic Acid Hydrazide Derivatives for Targeted Therapies

The versatility of the nicotinic acid hydrazide scaffold has enabled the development of a diverse array of derivatives with specific therapeutic aims. By strategically modifying the core structure, scientists have been able to synthesize novel compounds with enhanced efficacy and selectivity against various pathological targets.

Recent research has highlighted the synthesis of several promising nicotinic acid hydrazide derivatives. For instance, a series of 6-aryl-2-methylnicotinohydrazides and their subsequent N'-arylidene and N'-(un/substituted 2-oxoindolin-3-ylidene) derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.govnih.gov Among these, isatin (B1672199) hydrazides have shown remarkable potency, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives have indicated that lipophilicity plays a crucial role in their antimycobacterial efficacy. nih.govnih.gov

Beyond antimycobacterial applications, novel N-acylhydrazones of nicotinic acid hydrazides have been synthesized and assessed for their antibacterial properties against both Gram-positive and Gram-negative bacteria. appliedclinicaltrialsonline.com Furthermore, the nicotinic acid moiety has been identified as an important pharmacophore in the development of anticancer agents, with numerous derivatives being investigated for their potential in cancer therapy. mdpi.com The development of these targeted derivatives underscores the adaptability of the nicotinic acid hydrazide core in addressing a wide range of therapeutic challenges.

Table 1: Examples of Novel Nicotinic Acid Hydrazide Derivatives and Their Targeted Therapies
{ "type": "table", "title": "Novel Nicotinic Acid Hydrazide Derivatives and Targeted Therapies", "header": [ {"value": "Derivative Class"}, {"value": "Therapeutic Target"}, {"value": "Key Findings"} ], "rows": [ [ {"value": "Isatin Hydrazides"}, {"value": "Mycobacterium tuberculosis"}, {"value": "Exhibited high antimycobacterial activity with MIC values as low as 6.25 µg/mL. nih.govnih.gov"} ], [ {"value": "N-acylhydrazones"}, {"value": "Gram-positive and Gram-negative bacteria"}, {"value": "Demonstrated in vitro antibacterial activity against various bacterial strains. appliedclinicaltrialsonline.com"} ], [ {"value": "Various Heterocyclic Derivatives (e.g., oxadiazole, thiadiazole)"}, {"value": "Cancer"}, {"value": "Investigated for their potential as anticancer agents. mdpi.com"} ] ] }

Exploration of Combination Therapies with Existing Drugs

To enhance therapeutic efficacy and combat the emergence of drug resistance, the exploration of combination therapies involving nicotinic acid hydrazide derivatives is a promising avenue. The synergistic or additive effects of combining these novel compounds with existing drugs could lead to more potent and durable treatment outcomes.

An early study from 1953 investigated the combined application of nicotinic acid hydrazide with other antituberculotic drugs, suggesting a long-standing interest in this therapeutic strategy. raps.org More recently, in drug combination studies, oxindole derivatives of nicotinic acid hydrazide have demonstrated synergism with isoniazid (B1672263), a frontline antituberculosis drug. researchgate.net This finding is particularly significant as it suggests a potential strategy to enhance the efficacy of existing tuberculosis treatments and possibly overcome resistance mechanisms. The principle of combination therapy is well-established in oncology, where it is used to target multiple pathways and minimize the development of resistance. nih.goviscientific.org Applying this concept to nicotinic acid hydrazide derivatives in various disease contexts, such as infectious diseases and cancer, could unlock new therapeutic possibilities.

Clinical Translation Potential of Highly Active Derivatives

The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges. For highly active nicotinic acid hydrazide derivatives, realizing their clinical translation potential requires a thorough understanding of their pharmacological properties, safety profiles, and the regulatory landscape.

The process of bringing a new drug to the clinic begins with an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA). acs.orgresearchgate.neteuropa.eu This application requires comprehensive preclinical data on pharmacology, toxicology, and manufacturing. researchgate.net For hydrazide derivatives in general, preclinical studies are crucial for identifying lead compounds with favorable pharmacokinetic and safety profiles before they can be considered for human trials. nih.gov

While specific clinical trial data for the novel nicotinic acid hydrazide derivatives discussed in this article are not yet available, the extensive research into related hydrazide compounds, such as isoniazid for tuberculosis, provides a foundational understanding of this class of molecules in a clinical setting. brieflands.com The development of new antimicrobial agents, in particular, is guided by specific regulatory frameworks that aim to facilitate the creation of drugs addressing unmet medical needs, especially in the face of rising antimicrobial resistance. appliedclinicaltrialsonline.comraps.orgnih.gov The successful clinical translation of potent nicotinic acid hydrazide derivatives will depend on rigorous preclinical evaluation and carefully designed clinical trials that adhere to these regulatory standards.

Addressing Drug Resistance Challenges through Novel Compound Design

The escalating threat of drug resistance, particularly in infectious diseases, necessitates the continuous development of novel therapeutic agents that can circumvent existing resistance mechanisms. The design of new nicotinic acid hydrazide derivatives is a key strategy in this ongoing battle.

A significant focus of research in this area has been on developing derivatives effective against drug-resistant strains of Mycobacterium tuberculosis. The structural modification of the nicotinic acid hydrazide scaffold allows for the creation of compounds that may not be recognized by the bacterial resistance machinery. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into the chemical features required for potent activity against resistant strains. who.int For instance, the synthesis of nicotinic acid benzylidene hydrazide derivatives has been a subject of QSAR studies to understand the structural requirements for their antimycobacterial and antimicrobial activities. nih.gov By identifying the key molecular moieties responsible for efficacy, researchers can rationally design new analogs with improved potency and the ability to overcome resistance. europa.eu

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Nicotinic Acid Hydrazide Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools offer the potential to accelerate the identification and optimization of novel drug candidates, including analogs of nicotinic acid hydrazide.

AI and ML algorithms can be employed in various stages of the drug discovery pipeline. For instance, machine learning models can be trained to predict the biological activity of compounds based on their chemical structures. nih.govnih.govrjptonline.org This approach has been used to predict the efficacy of biologic agents and statins. rjptonline.org In the context of nicotinic acid hydrazide, ML models could be developed to predict the antimycobacterial efficacy of new derivatives, thereby prioritizing the synthesis of the most promising candidates.

Furthermore, AI can be utilized in lead optimization to refine the properties of promising compounds. nih.gov By analyzing vast datasets of chemical structures and their associated biological activities, AI algorithms can suggest modifications to the nicotinic acid hydrazide scaffold that are likely to improve potency, reduce toxicity, and enhance pharmacokinetic properties. Computational design and molecular modeling studies, which can be augmented by AI, also play a crucial role in understanding the interactions between nicotinic acid hydrazide derivatives and their biological targets at a molecular level. The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery approaches.

Q & A

Basic Synthesis

Q: What are the standard synthetic protocols for nicotinic acid hydrazide derivatives, and how are reaction conditions optimized? A: Nicotinic acid hydrazide derivatives are typically synthesized via condensation reactions with aldehydes. For example, nicotinic acid hydrazide (2 mmol) is refluxed with aldehydes (2 mmol) in ethanol with catalytic glacial acetic acid for 3–5 hours at 70°C . Mechanochemical synthesis (ball milling) or solid-state melt reactions are alternatives for specific derivatives, such as quinazolines or hydrazone-Schiff bases, offering solvent-free advantages and higher yields . Optimization involves adjusting molar ratios, solvent choice, and reaction time to maximize product purity, as confirmed by melting points and spectroscopic data.

Advanced Synthesis

Q: How do mechanochemical and solid-state melt reaction methodologies differ in synthesizing nicotinic acid hydrazide-based heterocycles? A: Mechanochemical synthesis uses mechanical force to drive reactions, ideal for quinazolines due to efficient energy transfer and reduced side products. Solid-state melt reactions rely on thermal activation, favoring (iso)nicotinic hydrazones by enabling controlled molecular rearrangement without solvent interference . Comparative studies show mechanochemistry achieves faster reaction kinetics (~30 minutes) versus melt reactions (1–2 hours), but the latter excels in scalability for thermally stable derivatives .

Basic Characterization

Q: How do FT-IR and X-ray crystallography validate coordination in nicotinic acid hydrazide-metal complexes? A: FT-IR identifies coordination via shifts in vibrational bands:

  • n(C=O) : 1657 cm⁻¹ (free ligand) → 1605 cm⁻¹ (Ni²⁺ complex)
  • n(C=N) : 1600 cm⁻¹ → 1580 cm⁻¹ .
    X-ray crystallography confirms bond lengths (e.g., C=O at 1.236 Å in ligand vs. elongation in complexes) and geometry (planar vs. distorted structures) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H–H: 39.2%, H–O: 8.2%) .

Advanced Characterization

Q: How does Hirshfeld surface analysis resolve ambiguities in intermolecular interactions for hydrazide derivatives? A: Hirshfeld analysis (via Crystal Explorer 17.5) maps 3D surfaces to identify contact contributions (e.g., H–H, H–O, N–H) and 2D fingerprint plots. For example, in nicotinic acid hydrazide complexes, red regions on de (distance from surface to outer nucleus) highlight short contacts (<2.4 Å), while blue regions indicate weaker interactions (>3.0 Å). This clarifies stacking interactions (π–π, dipole-dipole) and hydrogen-bonding networks critical for crystal packing .

Basic Computational Design

Q: What DFT parameters are essential for modeling nicotinic acid hydrazide complexes as gas sensors? A: Key parameters include:

  • Functional : uB97XD/6-311++G(d,p) for accurate dispersion corrections.
  • Adsorption energy (ΔE) : Calculated as Ecomplex/gas(Ecomplex+Egas)E_{\text{complex/gas}} - (E_{\text{complex}} + E_{\text{gas}}), with BSSE correction .
  • HOMO-LUMO gaps : Lower gaps (e.g., 3.25 eV in L4Ni) indicate higher reactivity for gas adsorption .
  • Work function : Increased values post-adsorption (e.g., 0.5–1.2 eV) correlate with sensor sensitivity .

Advanced Computational Analysis

Q: How to reconcile endothermic adsorption energetics (ΔH > 0) with high H₂S sensor efficiency in nickel complexes? A: While ΔH values (e.g., 29.76–36.35 kcal/mol) suggest thermodynamically unfavorable adsorption, rapid recovery times (<1 ms) and strong binding energies (-15 to -20 kcal/mol) compensate by enabling reversible gas capture . DFT simulations show charge transfer (QTAIM analysis) stabilizes adsorbed H₂S despite positive ΔH, emphasizing kinetic over thermodynamic control in sensor design .

Basic Biological Activity

Q: What biochemical mechanisms underlie nicotinic acid hydrazide's antimycobacterial activity? A: The hydrazide group is oxidized by mycobacterial catalase-peroxidases (e.g., KatG) to generate radicals (acyl, pyridyl) that inhibit NAD⁺ biosynthesis. Resistant strains lacking peroxidase activity (e.g., M. tuberculosis ΔkatG) show no drug uptake .

Advanced Biological Studies

Q: How do substituents on nicotinic acid hydrazide derivatives modulate structure-activity relationships (SAR) against Mycobacterium tuberculosis? A: QSAR models reveal:

  • Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing pyridine nitrogen reactivity (Hammett σ > 0.5).
  • Steric effects : 2-substituted derivatives show higher MIC values due to hindered enzyme binding .
    Docking studies (e.g., AutoDock Vina) correlate binding affinity (-8.5 to -10.2 kcal/mol) with inhibitory potency .

Basic Corrosion Inhibition

Q: What electrochemical methods evaluate nicotinic acid hydrazide as a corrosion inhibitor for mild steel? A: Key methods include:

  • Potentiodynamic polarization : Measures icorri_{\text{corr}}, EcorrE_{\text{corr}}, and Tafel slopes. Inhibition efficiency (IE%) = (1icorr,inh/icorr,blank)×100(1 - i_{\text{corr,inh}} / i_{\text{corr,blank}}) \times 100 .
  • EIS : Nyquist plots yield charge-transfer resistance (RctR_{\text{ct}}) and double-layer capacitance (CdlC_{\text{dl}}), with IE% = (Rct,inhRct,blank)/Rct,inh×100(R_{\text{ct,inh}} - R_{\text{ct,blank}}) / R_{\text{ct,inh}} \times 100 .

Advanced Corrosion Studies

Q: Why does inhibition efficiency decrease at elevated temperatures, and how does this inform adsorption mechanisms? A: Temperature-dependent weight loss studies show IE% drops from 92% (303 K) to 68% (333 K), indicating physisorption (ΔG° < -20 kJ/mol). Arrhenius plots reveal higher activation energy (EaE_a) in inhibited systems (45 kJ/mol vs. 32 kJ/mol for blank), confirming barrier formation via surface coverage . SEM/optical microscopy further validate adsorbed inhibitor layers reducing pitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.